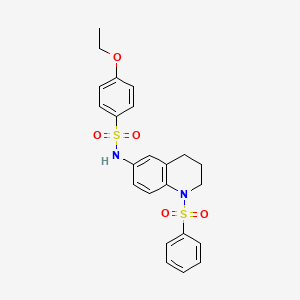

4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a benzenesulfonamide derivative. Benzenesulfonamides are a class of organic compounds that contain a sulfonamide group attached to a benzene ring . They are known for their various biological activities and are used in the synthesis of a wide range of therapeutic agents .

Chemical Reactions Analysis

As a benzenesulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the sulfonamide group could be hydrolyzed under acidic or alkaline conditions. The tetrahydroquinoline moiety could also undergo various transformations, depending on the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility, while the ethoxy group could increase its lipophilicity .Aplicaciones Científicas De Investigación

- N-benzenesulfonyl amino acid esters, including our compound, have demonstrated antiviral properties . Researchers have explored their potential in inhibiting viral replication and preventing infections. Further studies could focus on specific viruses and mechanisms of action.

- The N-benzenesulfonyl scaffold has been associated with anti-cancer effects . Investigating the impact of our compound on cancer cell lines, understanding its mode of action, and optimizing its structure for enhanced efficacy could be valuable.

- N-benzenesulfonyl amino acid derivatives, such as our compound, may exhibit anti-inflammatory activity . Researchers could explore its effects on inflammatory pathways, cytokine production, and potential therapeutic applications.

- The compound’s sulfonamide group suggests potential antimicrobial properties . Investigating its activity against bacteria, fungi, and other pathogens could provide insights for drug development.

- N-benzenesulfonyl amino acid esters can mimic pyrabactin, activating ABA receptors . ABA is involved in stress responses and plant growth regulation. Our compound’s similarity to pyrabactin warrants further investigation in plant biology.

- N-benzenesulfonyl amino acid esters serve as versatile synthetic intermediates . Researchers can use them to construct more complex molecules, potentially leading to novel drugs or materials.

Antiviral Activity

Anti-Cancer Potential

Anti-Inflammatory Properties

Antimicrobial Applications

Activation of Abscisic Acid (ABA) Receptors

Synthetic Building Blocks

Mecanismo De Acción

Target of Action

It is known that similar compounds have shown antibacterial activity .

Mode of Action

It has been observed that similar compounds generate reactive oxygen species (ros) and reactive nitrogen species in their lethality . This suggests that the compound may interact with its targets by inducing oxidative stress, leading to bacterial cell death .

Biochemical Pathways

The generation of reactive oxygen species suggests that it may interfere with the redox homeostasis of the bacterial cells . This can lead to damage to cellular components and ultimately cell death .

Pharmacokinetics

It has been noted that similar compounds are very stable and slightly more soluble than their analogues in most organic solvents compatible with microbiological assays , which could potentially influence their bioavailability.

Result of Action

The compound and its analogues have demonstrated bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy revealed a disturbed membrane architecture in the treated bacterial cells , indicating that the compound’s action results in significant cellular damage.

Propiedades

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5S2/c1-2-30-20-11-13-21(14-12-20)31(26,27)24-19-10-15-23-18(17-19)7-6-16-25(23)32(28,29)22-8-4-3-5-9-22/h3-5,8-15,17,24H,2,6-7,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVAORLXULARJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2819069.png)

![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2819073.png)

![2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2819086.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2819090.png)

![1-{1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2819091.png)